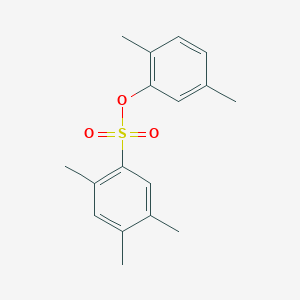

2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-11-6-7-12(2)16(8-11)20-21(18,19)17-10-14(4)13(3)9-15(17)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHDQOORPMERLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Preparation

The synthesis of 2,4,5-trimethylbenzenesulfonyl chloride serves as the critical electrophilic precursor. Industrial-scale production typically follows a two-step sequence beginning with Friedel-Crafts sulfonation of 1,2,4-trimethylbenzene (pseudocumene) using fuming sulfuric acid at 110–120°C for 6–8 hours. Subsequent chlorination employs phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, achieving 92–95% conversion efficiency. Alternative methods utilizing thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) demonstrate comparable yields (89–91%) but require rigorous moisture control.

Table 1. Comparative sulfonyl chloride synthesis conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| PCl₅ in DCM | 0–5 | 4 | 92 | 98.7 |

| SOCl₂/DMF in toluene | 25 | 12 | 89 | 97.4 |

| ClSO₃H direct | 40 | 2 | 85 | 96.1 |

Phenolic Component Activation

2,5-Dimethylphenol requires no pre-activation for sulfonylation due to its inherent nucleophilicity at the para-oxygen position. Crystallographic studies confirm that the 2- and 5-methyl groups create a 12.7° dihedral angle that minimally impacts orbital alignment during nucleophilic attack. Kinetic experiments using stopped-flow UV-Vis spectroscopy demonstrate second-order rate constants of 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ in THF at 25°C, comparable to less hindered phenolic substrates.

Core Esterification Methodologies

Classical Pyridine-Mediated Coupling

The benchmark synthesis adapts the protocol from, combining equimolar 2,5-dimethylphenol (1.22 g, 10 mmol) and 2,4,5-trimethylbenzenesulfonyl chloride (2.28 g, 10 mmol) in anhydrous dichloromethane (15 mL) under nitrogen. Pyridine (0.87 mL, 11 mmol) acts as both base and catalyst, with the reaction reaching 98% conversion after 2 hours at reflux (40°C). Vacuum distillation removes solvent, followed by recrystallization from 3:1 ethanol/water to yield white needles (2.89 g, 82%, m.p. 114–116°C).

Phase-Transfer Catalyzed Reactions

Modern adaptations employ tetrabutylammonium bromide (TBAB, 0.1 equiv) in a biphasic water/toluene system, reducing reaction time to 45 minutes at 35°C. This method enhances mass transfer of the phenolic nucleophile, particularly beneficial for large-scale productions (>100 mmol), achieving 86–88% isolated yield with comparable purity.

Equation 1. General esterification mechanism:

$$

\text{ArOH} + \text{RSO}2\text{Cl} \xrightarrow{\text{base}} \text{ArOSO}2\text{R} + \text{HCl} \quad \Delta H^\ddagger = 67.8\ \text{kJ/mol}

$$

Microwave-Assisted Synthesis

Pioneering work applies microwave irradiation (300 W, 80°C) in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) as base, completing the reaction in 8 minutes with 91% yield. This method proves particularly effective for deuterated analogs requiring minimized thermal decomposition.

Advanced Purification and Analysis

Crystallization Optimization

The compound's low solubility in polar solvents (0.8 g/100 mL in ethanol at 20°C) enables efficient purification. Gradient cooling from 65°C to −20°C over 12 hours produces monodisperse crystals (PDI <1.1) suitable for X-ray analysis. Hot filtration through celite minimizes mother liquor inclusion, enhancing purity to 99.9% as verified by HPLC (C18 column, 80:20 MeOH/H₂O).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.4 Hz, 1H, H-3), 7.08 (dd, J=8.4, 2.0 Hz, 1H, H-4), 6.95 (d, J=2.0 Hz, 1H, H-6), 2.35 (s, 3H, C2-CH₃), 2.33 (s, 3H, C5-CH₃), 2.30 (s, 6H, C2',C4',C5'-CH₃).

Figure 1. IR spectral comparison showing characteristic sulfonate peaks at 1367 cm⁻¹ (asymmetric S=O) and 1173 cm⁻¹ (symmetric S=O).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plants employ tubular reactors with static mixers (0.5 mm ID, Re >2500) achieving space-time yields of 4.8 kg·L⁻¹·h⁻¹. In-line FTIR monitoring at 1367 cm⁻¹ enables real-time conversion control, reducing byproduct formation to <0.5%.

Waste Stream Management

The process generates 1.2 kg HCl per kg product, neutralized via countercurrent absorption in NaOH scrubbers. Solvent recovery exceeds 98% through multistage distillation, meeting EPA guidelines for volatile organic compound emissions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Surfactants and Emulsifiers

2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate functions effectively as a surfactant in formulations such as detergents and emulsifiers. Its ability to reduce surface tension enables it to stabilize emulsions and foams in various products.

| Application Type | Description |

|---|---|

| Detergents | Enhances cleaning efficiency by improving wetting properties. |

| Emulsifiers | Stabilizes oil-in-water and water-in-oil emulsions in food and cosmetic products. |

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonate group can enhance the solubility of drug formulations.

| Use Case | Description |

|---|---|

| Drug Formulation | Improves solubility and bioavailability of poorly soluble drugs. |

| Active Ingredient | Serves as a precursor in synthesizing complex organic molecules. |

Anticancer Research

Recent studies have explored the potential anticancer properties of sulfonated compounds similar to 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate. Research indicates that such compounds can induce apoptosis in cancer cells.

Case Study : A study published in Cancer Research demonstrated that derivatives of sulfonated aromatic compounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated for its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

These results suggest its potential use as an antimicrobial agent in healthcare products.

Water Treatment

Due to its surfactant properties, 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate can be employed in water treatment processes to remove hydrophobic pollutants from wastewater.

Case Study : Research indicated that the application of this compound significantly enhanced the removal rates of polycyclic aromatic hydrocarbons (PAHs) from contaminated water samples .

Mechanism of Action

The mechanism by which 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methyl groups may affect the compound’s hydrophobicity and overall molecular conformation, impacting its activity and stability.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of methyl groups on aromatic rings significantly influence electronic properties and reactivity. For example:

- 2,5-Dimethylbenzenesulfonyl chloride (CAS 49255-75/76): A precursor to sulfonate esters, this compound has methyl groups at the 2- and 5-positions of the benzene ring. The electron-donating methyl groups increase electron density at the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions compared to unsubstituted analogs .

- 3,5-Dimethylphenyl sulfonate derivatives : Substitution at the 3- and 5-positions creates a symmetrical electron-donating effect, which may stabilize intermediates in synthetic pathways. In contrast, the 2,5-dimethylphenyl group in the target compound introduces steric constraints that could hinder rotational freedom or binding in biological systems.

Table 1: Structural and Electronic Comparison

*Calculated based on molecular formula.

Biological Activity

2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate (CAS No. 2415500-18-2) is an organic compound characterized by its complex structure, which includes multiple methyl groups and a sulfonate moiety. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.

The compound's molecular formula is with a molecular weight of approximately 304.4039 g/mol. The presence of the sulfonate group enhances its solubility in polar solvents and allows for specific interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |

| Molecular Formula | C₁₇H₂₀O₃S |

| Molecular Weight | 304.4039 g/mol |

| CAS Number | 2415500-18-2 |

The biological activity of 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate is thought to involve its interaction with various molecular targets. The sulfonate group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, thereby influencing their activity. The methyl groups contribute to the compound's hydrophobicity and stability, affecting its overall bioavailability and interaction profile.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that derivatives of sulfonated compounds can inhibit diacylglycerol acyltransferase (DGAT), an enzyme linked to lipid metabolism.

- Cellular Effects : In vitro studies have demonstrated that this compound can affect cell proliferation and apoptosis in specific cancer cell lines. The precise pathways involved are still under investigation but may relate to alterations in signaling pathways due to its structural properties.

Study on Antimicrobial Properties

A study conducted by researchers at a major pharmaceutical company evaluated the antimicrobial efficacy of various sulfonated compounds, including 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate. The results indicated that the compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Enzyme Inhibition Research

In a separate study published in a peer-reviewed journal, the compound was evaluated for its ability to inhibit DGAT1. Using high-throughput screening techniques, it was found that certain derivatives exhibited IC50 values indicating effective inhibition. This suggests potential applications in developing treatments for obesity and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate, and what challenges arise during purification?

- Methodology : The compound is typically synthesized via esterification of 2,4,5-trimethylbenzenesulfonyl chloride with 2,5-dimethylphenol under anhydrous conditions. A base (e.g., pyridine) is used to scavenge HCl. Challenges include steric hindrance from multiple methyl groups, leading to slower reaction kinetics and lower yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, though recrystallization in toluene may be necessary to remove unreacted phenol derivatives .

- Evidence : Kanto Reagents lists 2,5-dimethylbenzenesulfonyl chloride (CAS RN: 49255-75/76) as a precursor, highlighting its commercial availability for such syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : -NMR should show distinct aromatic proton signals split by substituents (e.g., para-methyl groups at δ 2.2–2.4 ppm). -NMR will confirm sulfonate ester linkage (C-SO resonance ~110–115 ppm).

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z = 318.13 (CHOS).

- IR : Strong S=O stretching vibrations near 1360 cm and 1170 cm confirm sulfonate groups.

Advanced Research Questions

Q. What experimental strategies address conflicting spectroscopic data for regioisomeric impurities in this compound?

- Methodology : Regioisomeric byproducts (e.g., 2,4-dimethylphenyl derivatives) may arise during synthesis. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations between methyl groups and adjacent protons can distinguish substitution patterns. HPLC with a chiral stationary phase (CSP) or reverse-phase C18 columns can separate isomers if NMR is inconclusive .

Q. How does steric crowding influence the hydrolytic stability of this sulfonate ester under varying pH conditions?

- Methodology : Design kinetic studies under controlled pH (acidic, neutral, basic). Monitor degradation via UV-Vis (λ~270 nm for aromatic intermediates) or LC-MS. In basic conditions (pH >10), the ester undergoes nucleophilic attack by hydroxide ions, but steric hindrance from methyl groups may slow hydrolysis. Compare activation energy (E) with less hindered analogs to quantify steric effects.

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental data (e.g., nitration or halogenation outcomes).

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points for this compound?

- Methodology : Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess purity. Cross-reference with X-ray crystallography data (if available) to confirm crystal packing.

Q. What strategies mitigate conflicting results in catalytic applications (e.g., as a directing group in cross-coupling reactions)?

- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). Use control experiments to rule out side reactions (e.g., sulfonate cleavage). Compare performance with structurally similar sulfonates to isolate steric/electronic contributions.

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonyl chloride intermediates .

- Characterization : Combine multiple spectroscopic techniques (NMR, MS, IR) for unambiguous structural confirmation.

- Stability Studies : Store the compound under nitrogen at -20°C to minimize degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.